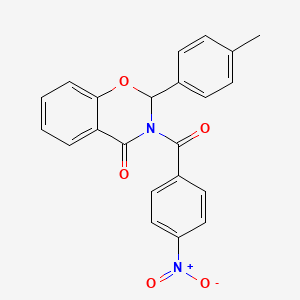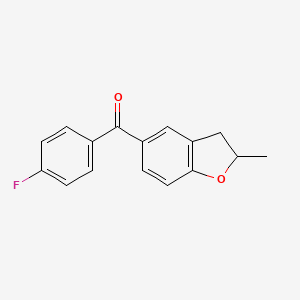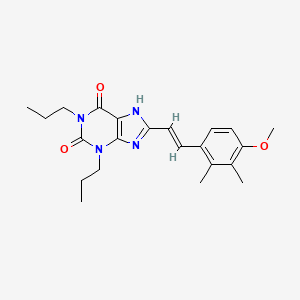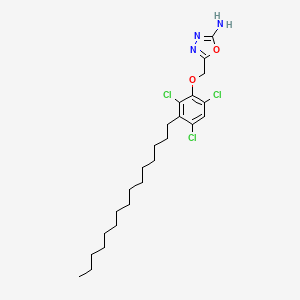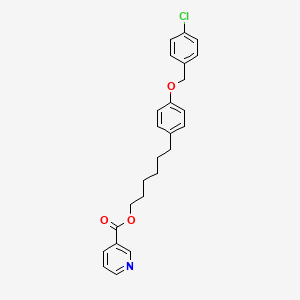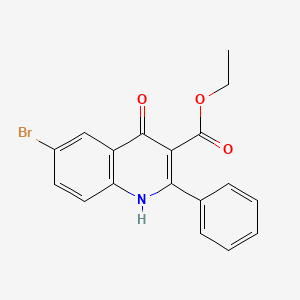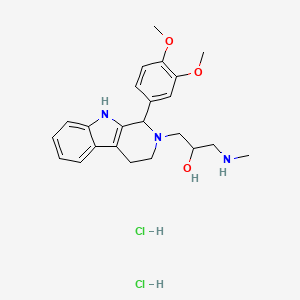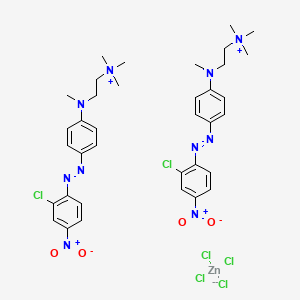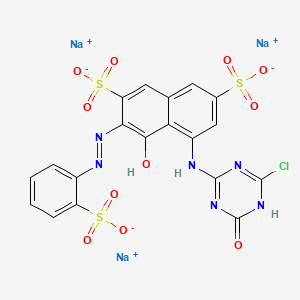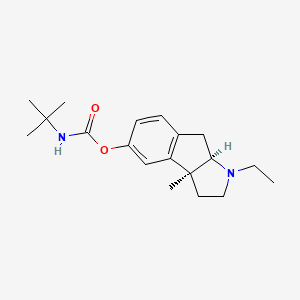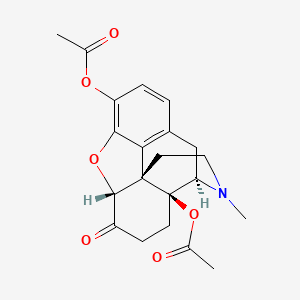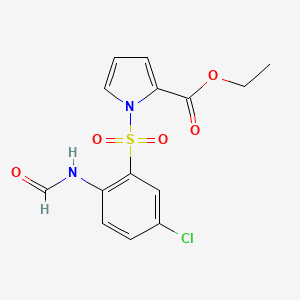
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and formylamino groups play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents. For example:
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(amino)phenyl)sulfonyl)-, ethyl ester: This compound has an amino group instead of a formylamino group.
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(methylamino)phenyl)sulfonyl)-, ethyl ester: This compound has a methylamino group instead of a formylamino group. The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(formylamino)phenyl)sulfonyl)-, ethyl ester lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
173908-56-0 |
|---|---|
Molecular Formula |
C14H13ClN2O5S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-2-formamidophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O5S/c1-2-22-14(19)12-4-3-7-17(12)23(20,21)13-8-10(15)5-6-11(13)16-9-18/h3-9H,2H2,1H3,(H,16,18) |
InChI Key |
UAAYCFMPECWIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


